N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[5,4-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
this compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, which is critical for cell survival and growth . The downstream effects of this inhibition can lead to reduced cell proliferation and survival .
Pharmacokinetics
The compound was found to have potent inhibitory activity, suggesting it may have favorable bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of PI3K, leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can result in cellular effects such as reduced cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide has been shown to exhibit potent inhibitory activity against PI3K enzymes . The compound interacts with these enzymes, inhibiting their activity and thus affecting the biochemical reactions they are involved in . The structure-activity relationship study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .
Cellular Effects
In cellular processes, this compound’s inhibitory effect on PI3K enzymes can influence cell function . PI3K enzymes play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes by the compound can have significant effects on these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the PI3K enzymes . Docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction . This binding interaction results in the inhibition of the enzyme, thereby affecting the biochemical reactions it catalyzes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps starting from commercially available substances. One common approach includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through a series of reactions involving pyridine and thiazole derivatives. This process often requires the use of catalysts and specific reaction conditions to ensure high yields.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphoinositide 3-kinase (PI3K).
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide stands out due to its unique combination of a thiazolo[5,4-b]pyridine core and a thiophene-2-sulfonamide group. This structure imparts specific biological activities and makes it a versatile compound for various applications. Its ability to inhibit PI3K with high potency is particularly noteworthy, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c1-11-6-7-12(16-19-13-4-2-8-18-17(13)24-16)10-14(11)20-25(21,22)15-5-3-9-23-15/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDBDGRGQVBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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